Methyl 2,3-dimethyl-5-nitrobenzoate
Overview
Description
Methyl 2,3-dimethyl-5-nitrobenzoate is an organic compound with a molecular weight of 209.2 . It is a synthetic material and pharmaceutical intermediate compound .
Synthesis Analysis
The synthesis of Methyl 2,3-dimethyl-5-nitrobenzoate involves the nitration of methyl 3-methylbenzoate . This process is environmentally friendly and utilizes a high selectivity of substrates and a green nitrating process . The key process in this strategy is the nitration of methyl 3-methylbenzoate .Molecular Structure Analysis
The molecular structure of Methyl 2,3-dimethyl-5-nitrobenzoate is represented by the InChI code1S/C10H11NO4/c1-6-4-8 (11 (13)14)5-9 (7 (6)2)10 (12)15-3/h4-5H,1-3H3
. Physical And Chemical Properties Analysis
Methyl 2,3-dimethyl-5-nitrobenzoate has a melting point of 74-76 degrees Celsius .Scientific Research Applications
Application 1: Synthesis of 5-methyl-2-nitrobenzoic acid
- Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
- Methods of Application or Experimental Procedures: The synthesis involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The main advantages of this procedure are that it utilized a high selectivity of substrates and a green nitrating process .
- Results or Outcomes: The process resulted in the successful synthesis of 5-methyl-2-nitrobenzoic acid. The method was found to be environmentally friendly and highly selective .
Application 2: Preparation of Substituted Nitrostyrene Benzoic Acids
- Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the preparation of substituted nitrostyrene benzoic acids .
- Methods of Application or Experimental Procedures: The preparation involves the reaction of Methyl 2,3-dimethyl-5-nitrobenzoate with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes: The process resulted in the successful preparation of substituted nitrostyrene benzoic acids .
Application 3: Synthesis of Methyl Indole-4-carboxylate
- Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate .
- Results or Outcomes: The process resulted in the successful synthesis of methyl indole-4-carboxylate .
Application 4: Synthesis of 5-Aminoisoquinolin-1 (2 H)-one
- Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the synthesis of 5-aminoisoquinolin-1 (2 H)-one .
- Results or Outcomes: The process resulted in the successful synthesis of 5-aminoisoquinolin-1 (2 H)-one .
Application 5: Synthesis of 5-nitroisocoumarin
- Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the synthesis of 5-nitroisocoumarin .
- Results or Outcomes: The process resulted in the successful synthesis of 5-nitroisocoumarin .
Application 6: Synthesis of Substituted Nitrostyrene Benzoic Acids
- Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the synthesis of substituted nitrostyrene benzoic acids .
- Methods of Application or Experimental Procedures: The preparation involves the reaction of Methyl 2,3-dimethyl-5-nitrobenzoate with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes: The process resulted in the successful preparation of substituted nitrostyrene benzoic acids .
Safety And Hazards
properties
IUPAC Name |
methyl 2,3-dimethyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-8(11(13)14)5-9(7(6)2)10(12)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULYKGKWIIYWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dimethyl-5-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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